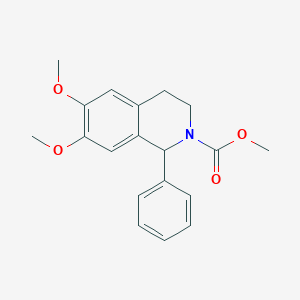
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxylate, commonly referred to as MDPI, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. MDPI has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of novel therapeutics.
Mechanism of Action
The exact mechanism of action of MDPI is not fully understood. However, it has been proposed that MDPI exerts its analgesic and anti-inflammatory effects by modulating the activity of opioid receptors and inhibiting the production of pro-inflammatory cytokines. MDPI has been found to bind to the mu-opioid receptor with high affinity, which may contribute to its analgesic activity. Additionally, MDPI has been shown to inhibit the production of interleukin-1beta and tumor necrosis factor-alpha, which are pro-inflammatory cytokines that play a key role in the development of inflammation.
Biochemical and Physiological Effects:
MDPI has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been found to reduce inflammation in animal models of acute and chronic inflammation. MDPI has also been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
MDPI has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Additionally, MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent, which makes it a promising candidate for further research. However, there are also limitations to using MDPI in lab experiments. MDPI has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, the exact mechanism of action of MDPI is not fully understood, which may make it difficult to design experiments to fully elucidate its activity.
Future Directions
There are several future directions for research on MDPI. One potential direction is to further elucidate the mechanism of action of MDPI. This may involve studying its activity on different opioid receptors and investigating its effects on other signaling pathways involved in pain and inflammation. Additionally, further research is needed to determine the pharmacokinetic and pharmacodynamic properties of MDPI. This may involve studying its absorption, distribution, metabolism, and excretion in animal models. Finally, future research may involve the development of novel analogs of MDPI with improved pharmacological properties.
Synthesis Methods
The synthesis of MDPI involves the condensation of 2,3-dimethoxybenzaldehyde with N-phenylethylamine followed by the reduction of the resulting imine with sodium borohydride. The resulting product is then esterified with methyl chloroformate to yield MDPI. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
MDPI has been extensively studied for its potential use as an analgesic and anti-inflammatory agent. It has been found to exhibit potent activity against thermal and mechanical nociception in animal models of pain. Additionally, MDPI has been shown to reduce inflammation in animal models of acute and chronic inflammation. These findings suggest that MDPI may be a promising candidate for the development of novel analgesics and anti-inflammatory agents.
properties
Molecular Formula |
C19H21NO4 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 6,7-dimethoxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C19H21NO4/c1-22-16-11-14-9-10-20(19(21)24-3)18(13-7-5-4-6-8-13)15(14)12-17(16)23-2/h4-8,11-12,18H,9-10H2,1-3H3 |
InChI Key |
JJLRKLXGFISQFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)OC)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 5-sulfanylimidazo[1,5-a]quinazoline-3-carboxylate](/img/structure/B231742.png)
![1-[(2-Nitro-3-thienyl)methyl]pyridinium](/img/structure/B231747.png)







